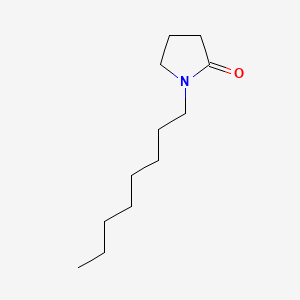
1-Octylpyrrolidin-2-one
概要
説明
1-Octylpyrrolidin-2-one, also known as NOP, is a member of the N-alkylpyrrolidin-2-one group . It is a colorless and pure liquid that is considered a very weak base . It is a highly efficient and selective solvent, widely used in the synthesis of fine chemicals such as drugs, pesticides, pigments, flavors, and cleaning agents .
Synthesis Analysis
The synthesis of NOP involves the use of 2-pyrrolidone and tetrabutylammonium bromide. The mixture is heated to a temperature of 85℃, and chloro n-n-octane is slowly added to the reaction kettle for 10 hours. Under normal pressure, the reaction temperature is controlled to 90℃, and NOP is prepared by stirring .Molecular Structure Analysis
The molecular formula of NOP is C12H23NO, and its molar mass is 197.32 . The InChI key is WPPOGHDFAVQKLN-UHFFFAOYSA-N .Chemical Reactions Analysis
NOP demonstrated bacteriostatic as well as bactericidal effects against Gram-positive and certain Gram-negative bacteria at concentrations ranging from 100 to 1000 mg L−1 . It was successfully degraded by microbial communities of both river water and alluvial soil . The degradation was initiated by the octane-utilising bacteria of the genus Phenylobacterium .Physical And Chemical Properties Analysis
NOP has a density of 0.92g/mL at 25°C (lit.), a melting point of −25°C (lit.), and a boiling point of 170-172°C15mm Hg (lit.) . Its water solubility is 1.14-1.25g/L at 20℃, and its vapor pressure is 0.03-0.08Pa at 20℃ . The refractive index is n20/D 1.465 (lit.) .科学的研究の応用
Antibacterial Agent
NOP has been studied for its antibacterial properties. It exhibits bacteriostatic and bactericidal effects against Gram-positive and certain Gram-negative bacteria at concentrations ranging from 100 to 1000 mg/L. This makes it a potential candidate for use in antibacterial formulations and treatments .
Biodegradation Research
Research has shown that NOP can be degraded by microbial communities in river water and soil. This degradation is initiated by octane-utilizing bacteria of the genus Phenylobacterium , which use four carbon atoms of the NOP octyl chain. Understanding this process is crucial for environmental science, particularly in pollution research .
Surfactant Properties
NOP is considered a very weak base and serves as a useful surfactant due to the chemical bonding of a non-polar alkyl chain with a hydrophilic pyrrolidin-2-one head. Its hydrophilic-lipophilic balance equals 6, making it applicable in various industrial processes requiring surfactants .
Solvent and Wetting Agent
Due to its high solvency of hydrophobic molecules, NOP combines surface-active and solvent properties. It is applied as a solvent and wetting agent in different industrial applications, enhancing the effectiveness of various products .
Chemical Intermediate
NOP serves as a chemical intermediate in various synthetic processes. Its stability and solvency properties make it a valuable component in the synthesis of complex chemical compounds .
Transdermal Drug Delivery
NOP is used as a permeation enhancer for transdermal drug delivery systems. Its ability to enhance the solubility of drugs makes it an important compound in the development of topical and transdermal therapeutic systems .
Pesticide Component
It is also a component of some pesticides. NOP’s properties help in the formulation of pesticides that are more effective in the delivery and action of the active ingredients .
Cotton Defoliant
NOP has been used as a cotton defoliant. Its application in agriculture, particularly in the preparation of cotton crops for harvest, showcases its versatility and utility in various sectors .
作用機序
Target of Action
1-Octylpyrrolidin-2-one (NOP) primarily targets bacterial cells. It has demonstrated bacteriostatic as well as bactericidal effects against Gram-positive and certain Gram-negative bacteria .
Mode of Action
NOP interacts with bacterial cells, inhibiting their growth and even killing them at certain concentrations
Biochemical Pathways
The degradation of NOP is initiated by the octane-utilising bacteria of the genus Phenylobacterium. These bacteria use four carbon atoms of the NOP octyl chain and oxidise the terminal carbon atom of the remaining chain . The intermediate produced by these bacteria is a 4-(2-oxopyrrolidin-1-yl)butanoic acid . This intermediate is further degraded by other bacterial members of the microbial communities, namely Bordetella petrii and Arthrobacter sp . These bacteria are able to assimilate the nitrogen atom of the lactam ring, thus completing the degradation process .
Pharmacokinetics
Nop is known to be slightly soluble in water (12 g L −1) and possesses both chemical and thermal stability . Its logKow is 4.15, indicating its lipophilic nature .
Safety and Hazards
NOP is moderately toxic by ingestion and is a severe skin and eye irritant . It is a combustible liquid and when heated to decomposition, it emits toxic fumes of NOx . Safety measures include not breathing the vapor, rinsing immediately with plenty of water in case of contact with eyes, and seeking medical advice .
将来の方向性
特性
IUPAC Name |
1-octylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPOGHDFAVQKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036435 | |
| Record name | 1-Octyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless viscous liquid; [Aldrich MSDS] | |
| Record name | 2-Pyrrolidinone, 1-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyl-2-pyrrolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10251 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Octylpyrrolidin-2-one | |
CAS RN |
2687-94-7 | |
| Record name | N-Octylpyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(n-Octyl)-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(n-octyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyrrolidinone, 1-octyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Caprylyl Pyrrolidone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8YJ26SB8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental fate of 1-Octylpyrrolidin-2-one and are there ways to mitigate its potential impact?
A: One study investigated the biodegradation of 1-Octylpyrrolidin-2-one using bacterial pairs isolated from river water and soil []. This suggests that biological degradation could be a potential route for the compound's breakdown in the environment. Further research is needed to fully understand the degradation pathways, rates, and potential metabolites of 1-Octylpyrrolidin-2-one in various environmental compartments. This information is crucial for assessing its long-term environmental impact and developing appropriate mitigation strategies.
Q2: How does the structure of pyrrolidin-2-one derivatives, particularly the alkyl chain length, influence their interaction with solutes?
A: A study investigated the activity coefficients at infinite dilution of various solutes in 1-ethylpyrrolidin-2-one and 1,5-dimethylpyrrolidin-2-one using gas-liquid chromatography []. Comparing this data with similar studies on 1-octylpyrrolidin-2-one, pyrrolidin-2-one, and 1-methylpyrrolidin-2-one could provide valuable insights into how the alkyl chain length in these compounds affects their interaction with different solutes. This structure-property relationship is essential for understanding the compound's behavior as a solvent and its potential applications in separation processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

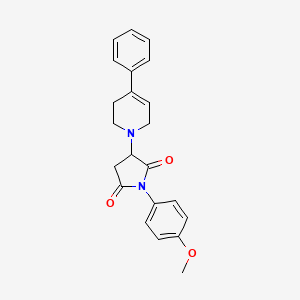
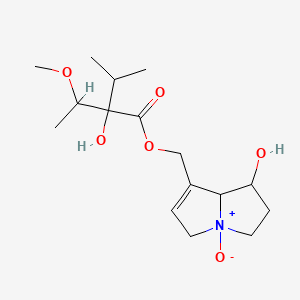
![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)
![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)
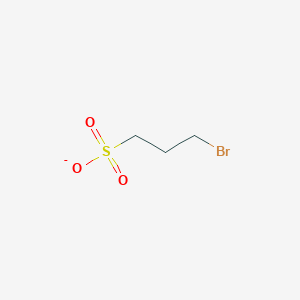
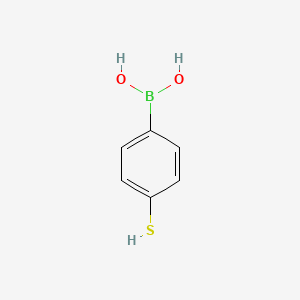

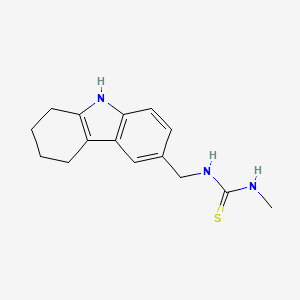
![N-[2-[oxo-(2-phenoxyethylamino)methyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1229289.png)
